1-[(tert-butoxy)carbonyl]-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepane-6-carboxylic acid
Description
This compound features a 7-membered diazepane ring with two nitrogen atoms, modified with orthogonal protecting groups: a tert-butoxycarbonyl (Boc) group at position 1 and a fluorenylmethoxycarbonyl (Fmoc) group at position 2. A carboxylic acid substituent at position 6 enhances its utility in peptide synthesis and medicinal chemistry. The Boc and Fmoc groups enable sequential deprotection strategies, critical for solid-phase synthesis .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-26(2,3)34-25(32)28-13-12-27(14-17(15-28)23(29)30)24(31)33-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWVIYVFKTWLTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthesis and Derivatives
The synthesis of Boc-Fmoc-diazepane typically involves the protection of amine groups using tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) groups. This dual protection strategy enhances the compound's stability and reactivity in subsequent reactions, allowing for selective deprotection under mild conditions.
Table 1: Common Synthetic Routes
| Route | Reagents | Conditions | Yield |
|---|---|---|---|
| Route A | Boc anhydride, Fmoc-Cl | Tetrahydrofuran, room temperature | High |
| Route B | Diazepane, Boc anhydride | Acetonitrile, reflux | Moderate |
| Route C | Fmoc-Cl, amine precursor | DMF, 0°C to room temperature | High |
Drug Development
Boc-Fmoc-diazepane is utilized in the synthesis of various pharmaceutical compounds. Its ability to form stable linkages with other molecular entities makes it an attractive candidate for drug conjugation and modification. For instance:
- Anticancer Agents : Research has shown that derivatives of Boc-Fmoc-diazepane exhibit cytotoxic properties against certain cancer cell lines. These compounds can be tailored to enhance their selectivity and efficacy.
Peptide Synthesis
The compound serves as a key intermediate in peptide synthesis, particularly in the formation of cyclic peptides. The diazepane ring provides structural rigidity, which can be critical for the biological activity of peptide-based drugs.
Bioorthogonal Chemistry
Boc-Fmoc-diazepane can be employed in bioorthogonal reactions, allowing for the selective labeling of biomolecules in complex biological systems. This application is particularly useful in imaging studies and tracking drug distribution within organisms.
Case Studies
Several studies have highlighted the effectiveness of Boc-Fmoc-diazepane derivatives in various therapeutic contexts:
- Study on Anticancer Activity : A recent study demonstrated that a modified Boc-Fmoc-diazepane compound exhibited significant growth inhibition in breast cancer cells (MCF-7), with an IC50 value indicating potent activity .
- Peptide-Based Drug Delivery : Researchers developed a peptide conjugate using Boc-Fmoc-diazepane as a linker. This conjugate showed improved stability and enhanced cellular uptake compared to traditional peptide formulations .
Comparison with Similar Compounds
Core Ring Structure Variations
Key Insights :
Protecting Group Strategies
Key Insights :
Physicochemical Properties
Key Insights :
Comparison with Piperazine Analogs :
- Piperazine derivatives (e.g., ) require shorter reaction times due to reduced steric hindrance in the 6-membered ring.
- Cyclopropane-containing analogs () necessitate low-temperature conditions to prevent ring strain-induced side reactions.
Challenges and Limitations
Q & A
Basic: What are the recommended safety protocols for handling this compound in laboratory settings?
Answer:
The compound is classified under acute toxicity categories (oral, dermal, and inhalation; Category 4) and requires stringent safety measures:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling solids or solutions to minimize inhalation risks .
- Hygiene Practices: Wash hands thoroughly after handling and before breaks. Avoid contact with incompatible materials like strong acids, bases, or oxidizing agents .
- Decomposition Risks: In combustion, toxic fumes may form. Ensure proper ventilation and avoid high-temperature exposure .
Basic: How is this compound typically synthesized and purified?
Answer:
The compound is synthesized via multi-step organic reactions involving tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups. A common approach includes:
- Coupling Reactions: Use carbodiimide-based reagents (e.g., DCC or EDC) for amide bond formation.
- Purification: Column chromatography (SiO₂, gradient elution with pentane:EtOAc mixtures) is effective for isolating intermediates .
- Characterization: Confirm purity via HPLC and structural integrity via -NMR and LC-MS .
Advanced: How can researchers optimize synthetic yields when using Fmoc/Boc-protected intermediates?
Answer:
Yield optimization requires addressing steric hindrance and solubility challenges:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DCM) to enhance solubility of intermediates.
- Microwave-Assisted Synthesis: Reduces reaction times (e.g., from 24 hours to 2–4 hours) and improves yields by 10–15% compared to conventional heating .
- Protection-Deprotection Cycles: Monitor reaction progress via TLC to minimize over-reaction or side products .
Advanced: What analytical methods are critical for characterizing this compound’s stability under varying pH conditions?
Answer:
- pH Stability Studies: Conduct accelerated degradation tests in buffered solutions (pH 1–12) at 25°C and 40°C. Monitor degradation via:
- HPLC-UV/Vis: Track parent compound loss and degradation product formation.
- Mass Spectrometry: Identify hydrolyzed products (e.g., free diazepane or decarboxylated derivatives).
- Kinetic Analysis: Calculate half-life () and degradation rate constants using first-order kinetics .
Basic: What are the primary applications of this compound in biochemical research?
Answer:
- Peptide Synthesis: Acts as a bifunctional building block for introducing diazepane scaffolds into peptide chains, enhancing conformational flexibility .
- Enzyme Studies: Used to probe active sites of proteases or kinases via its carboxylic acid moiety, which mimics natural substrates .
Advanced: How can researchers address the lack of ecological toxicity data for this compound?
Answer:
- Read-Across Analysis: Use data from structurally similar compounds (e.g., Fmoc-protected amino acids) to predict biodegradability and bioaccumulation potential.
- In Silico Modeling: Tools like EPI Suite estimate persistence (PBT/vPvB) and ecotoxicity endpoints .
- Experimental Testing: Perform acute toxicity assays (e.g., Daphnia magna or algal growth inhibition) under OECD guidelines .
Advanced: What experimental strategies mitigate risks from unknown decomposition products?
Answer:
- Thermogravimetric Analysis (TGA): Identify decomposition onset temperatures (typically >200°C for Boc/Fmoc compounds) .
- Gas Chromatography-Mass Spectrometry (GC-MS): Profile volatile decomposition products during thermal stress tests.
- Contingency Protocols: Store the compound at –20°C under inert gas (N₂ or Ar) to minimize oxidative degradation .
Basic: What are the key considerations for storing this compound long-term?
Answer:
- Temperature: Store at –20°C in airtight containers to prevent hydrolysis of Boc/Fmoc groups.
- Moisture Control: Use desiccants (e.g., silica gel) in storage vials.
- Light Sensitivity: Protect from UV light by using amber glassware .
Advanced: How does the compound’s stereochemistry influence its interactions with biological targets?
Answer:
- Chiral HPLC: Resolve enantiomers to isolate the active stereoisomer.
- Molecular Docking: Compare binding affinities of stereoisomers with target proteins (e.g., G-protein-coupled receptors).
- Circular Dichroism (CD): Correlate secondary structure preferences (e.g., α-helix induction) with stereochemical configuration .
Advanced: What strategies resolve contradictions in toxicity data between different safety data sheets?
Answer:
- Source Evaluation: Prioritize data from regulatory-compliant SDS (e.g., EU-GHS/CLP-aligned documents) over non-specific sources .
- In-House Testing: Perform acute toxicity assays (e.g., LD₅₀ in rodents) for critical applications.
- Literature Review: Cross-reference peer-reviewed studies on analogous compounds to fill data gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
